REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([CH2:12][OH:13])[CH:7]=1)[CH2:2][CH2:3][CH3:4]>[O-2].[O-2].[Mn+4]>[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([CH:12]=[O:13])[CH:7]=1)[CH2:2][CH2:3][CH3:4] |f:1.2.3|
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Name
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|
Quantity
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0.82 g
|
Type
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reactant
|
Smiles
|
C(CCC)OC1=CC(=NC=C1)CO
|
Name
|
|
Quantity
|
3.5 g
|
Type
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catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The title compound was prepared in accordance with the general method
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=CC(=NC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.67 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |